molecular formula C15H14N6 B13673859 2-(4-Carbamimidoylphenyl)-1H-benzo[d]imidazole-6-carboximidamide

2-(4-Carbamimidoylphenyl)-1H-benzo[d]imidazole-6-carboximidamide

Cat. No.: B13673859
M. Wt: 278.31 g/mol
InChI Key: CZPXYHUXDSNUPW-UHFFFAOYSA-N
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Description

2-(4-Carbamimidoylphenyl)-1H-benzo[d]imidazole-6-carboximidamide is a compound known for its significant role in various scientific research fields. This compound is particularly noted for its potential as an inhibitor in biochemical processes, making it a valuable asset in medicinal chemistry and drug development .

Preparation Methods

The synthesis of 2-(4-Carbamimidoylphenyl)-1H-benzo[d]imidazole-6-carboximidamide involves several steps. One common method includes the reaction of 4-carbamimidoylphenylamine with 1H-benzo[d]imidazole-6-carboximidamide under specific conditions. The reaction typically requires a solvent such as ethanol or dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction . Industrial production methods often scale up this process, ensuring the purity and yield of the compound through rigorous quality control measures .

Chemical Reactions Analysis

2-(4-Carbamimidoylphenyl)-1H-benzo[d]imidazole-6-carboximidamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Carbamimidoylphenyl)-1H-benzo[d]imidazole-6-carboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Carbamimidoylphenyl)-1H-benzo[d]imidazole-6-carboximidamide involves its interaction with specific molecular targets. It acts as an inhibitor of protein arginine methyltransferases (PRMTs), which play a crucial role in epigenetic regulation and cellular signaling pathways. By inhibiting PRMTs, the compound can modulate gene expression and protein function, leading to various biological effects .

Comparison with Similar Compounds

2-(4-Carbamimidoylphenyl)-1H-benzo[d]imidazole-6-carboximidamide is unique compared to other similar compounds due to its specific structure and inhibitory potency. Similar compounds include:

Properties

Molecular Formula

C15H14N6

Molecular Weight

278.31 g/mol

IUPAC Name

2-(4-carbamimidoylphenyl)-3H-benzimidazole-5-carboximidamide

InChI

InChI=1S/C15H14N6/c16-13(17)8-1-3-9(4-2-8)15-20-11-6-5-10(14(18)19)7-12(11)21-15/h1-7H,(H3,16,17)(H3,18,19)(H,20,21)

InChI Key

CZPXYHUXDSNUPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=N)N)C(=N)N

Origin of Product

United States

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